(1-萘甲基)三氯硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to (1-Naphthylmethyl)trichlorosilane involves various reactions with naphthalene derivatives. For instance, the synthesis of 1,1,2-trichlorotri(1-naphthyl)disilane is achieved by reacting 1-lithionaphthalenide with hexachlorodisilane, followed by a reduction with LiAlH4 to afford 1,1,2-tri(1-naphthyl)disilane . Similarly, 1,8-Bis(trimethylsilyl)-naphthalene is prepared by the reaction of 1,8-dilithionaphthalene with trimethylchlorosilane . These methods demonstrate the versatility of naphthalene derivatives in synthesizing silicon-containing compounds.

Molecular Structure Analysis

The molecular structure of silicon-naphthalene compounds can be complex, with different coordination modes observed at terminal silicon atoms. For example, X-ray crystallography of 1,ω-Bis[8-(dimethylamino)-1-naphthyl]-1,ω-difluorotrisilane shows unsymmetrical structures with different coordination modes . The steric effects of substituents on naphthalene rings are also evaluated using NMR spectroscopy, which is crucial for understanding the molecular structure and reactivity .

Chemical Reactions Analysis

Chemical reactions involving (1-Naphthylmethyl)trichlorosilane derivatives are diverse. The reaction of hypercoordinate dichlorosilanes with magnesium leads to the formation of a 1,2-disilaacenaphthene skeleton . Additionally, the rapid chloride exchange reaction between tri-(1-naphthyl)chlorosilane and chloride ion in acetone has been studied, revealing bimolecular kinetics and the influence of free chloride ions . These reactions highlight the reactivity of silicon-naphthalene compounds and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of silicon-naphthalene compounds are influenced by their molecular structure. For instance, the chlorodisilanes synthesized in are stable for weeks at room temperature but undergo rapid H/Cl exchange reactions and SiSi cleavage in the presence of catalysts. The vibrational spectra of these compounds provide evidence of different rotamers in the liquid state . The reactivity of these compounds under thermal and photochemical conditions also varies, as seen in the case of oligosilanes bearing 8-(dimethylamino)-1-naphthyl groups, which are thermochemically labile but photochemically stable .

科学研究应用

1. 合成光学活性聚合物

(1-萘甲基)三氯硅烷在合成光学纯和完全二异构苯基和萘基取代聚(硅氧烷)中起着作用。该过程使用催化剂三(五氟苯基)硼烷与特定二硅氧烷二醇反应,导致具有受控化学和立体规则结构的聚合物 (Zhou & Kawakami, 2005)。

2. 二氯二硅烷和三氯二硅烷的形成

研究表明,通过涉及1-锂萘基和六氯二硅烷的反应形成了二硅烷,如1,1,2-三氯三(1-萘基)二硅烷和1,2-二氯四(1-萘基)二硅烷。这些化合物稳定,并具有特定的红外和拉曼振动光谱,表明它们独特的分子结构 (Gupper & Hassler, 2001)。

3. 光伏中的化学气相沉积

三氯硅烷,一种相关化合物,是光伏应用中硅沉积的关键前体。该领域的研究涉及了解其气相和表面动力学,这对于优化沉积过程并提高光伏电池效率至关重要 (Ravasio, Masi, & Cavallotti, 2013)。

4. 液晶取向控制

十辛基三氯硅烷和[11-(2-萘基)十一烷基]三氯硅烷,以及它们的二元混合物,用于创建化学吸附的单分子层。这些单分子层在控制液晶取向方面具有应用,这是液晶显示器和其他光学器件发展中的关键方面 (Geer, Yang, & Frank, 1997)。

5. 自燃温度研究

三氯硅烷,包括衍生物,在硅橡胶材料制造中是重要的中间体。研究其自燃温度有助于了解这些物质的安全和处理要求,这对于工业应用至关重要 (Hshieh, Hirsch, & Williams, 2002)。

安全和危害

“(1-Naphthylmethyl)trichlorosilane” is classified as causing severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . It should not be inhaled, and hands should be washed thoroughly after handling .

属性

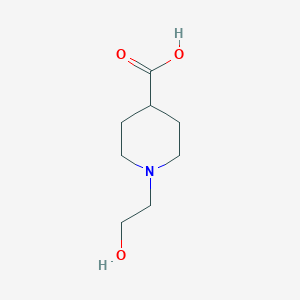

IUPAC Name |

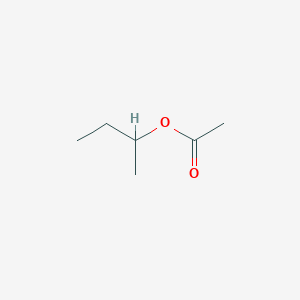

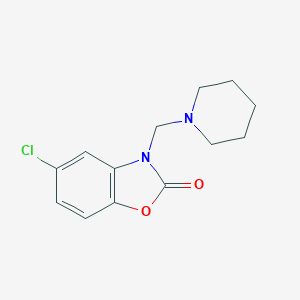

trichloro(naphthalen-1-ylmethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl3Si/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCCIXDZFGSHTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C[Si](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542926 |

Source

|

| Record name | Trichloro[(naphthalen-1-yl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Naphthylmethyl)trichlorosilane | |

CAS RN |

17998-59-3 |

Source

|

| Record name | Trichloro[(naphthalen-1-yl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。